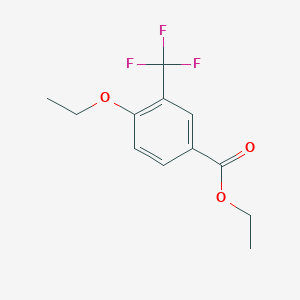

Ethyl 4-ethoxy-3-(trifluoromethyl)benzoate

Description

Contextual Significance of Fluorine in Benzoate (B1203000) Ester Chemistry

The introduction of fluorine into organic molecules, such as benzoate esters, can profoundly alter their properties. tandfonline.comacs.org Fluorine is the most electronegative element, and its presence in a molecule can lead to significant changes in electron distribution, bond strength, and molecular conformation. tandfonline.comnih.govwikipedia.org The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of fluorinated compounds. nih.govwikipedia.org

In the context of benzoate esters, the trifluoromethyl group acts as a strong electron-withdrawing group, influencing the reactivity of the ester functional group and the aromatic ring. This electronic effect can modulate the ester's susceptibility to hydrolysis and other nucleophilic attacks. masterorganicchemistry.com Furthermore, the lipophilicity of the molecule can be increased by the presence of a trifluoromethyl group, which can be a crucial factor in the design of bioactive molecules. nih.gov The unique properties conferred by fluorine have made trifluoromethylated compounds, including benzoate esters, valuable in medicinal chemistry and materials science. nih.govchemistryviews.org

Historical Development and Current Research Trajectories of Substituted Benzoate Esters

The field of organofluorine chemistry, which encompasses trifluoromethylated benzoate esters, has its origins in the 19th century. nih.gov The first synthesis of an organofluorine compound was reported in 1835, and the first aryl carbon-fluorine bond was formed in the 1870s. nih.gov The industrial production of organofluorine compounds began to develop significantly during World War II. nih.gov The synthesis of benzoate esters, in general, has a long history, with various methods being developed over time, such as the Fischer esterification. wikipedia.org The development of synthetic methods for introducing fluorine and trifluoromethyl groups into aromatic rings has been a key driver for the availability and study of substituted benzoate esters. organic-chemistry.org

Current research on substituted benzoate esters is diverse and expanding. One area of focus is their application in the development of liquid crystals, where the polarity and shape of the molecules are critical. tandfonline.commdpi.com Another significant research trajectory is their use as building blocks in the synthesis of complex organic molecules, including pharmaceuticals. For instance, certain substituted benzoate esters are intermediates in the synthesis of pharmaceutically active compounds. google.com Furthermore, the photophysical properties of some benzoate ester derivatives are being explored for applications in organic light-emitting diodes (OLEDs). researchgate.net The synthesis of novel substituted benzoate esters continues to be an active area of research, with a focus on developing more efficient and selective synthetic methods. organic-chemistry.orgmdpi.com

Specific Research Focus: Ethyl 4-ethoxy-3-(trifluoromethyl)benzoate within Contemporary Organic Synthesis and Spectroscopic Characterization

This compound is a specific example of a trifluoromethylated benzoate ester. Its structure combines the features of an ethyl benzoate with an ethoxy and a trifluoromethyl substituent on the benzene (B151609) ring. This particular substitution pattern is of interest in contemporary organic synthesis as a potential intermediate for more complex molecules. The presence of three distinct functional groups—ester, ether, and trifluoromethyl—offers multiple sites for chemical modification.

The characterization of this compound relies on standard spectroscopic techniques. While detailed spectroscopic data in the public domain is limited, its identity is confirmed by its unique chemical identifiers and basic physical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 864178-58-5 | sigmaaldrich.com |

| Molecular Formula | C12H13F3O3 | sigmaaldrich.com |

| Molecular Weight | 262.23 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Further research into the synthesis and reactivity of this compound could reveal its potential applications in various areas of organic chemistry. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), would be crucial for fully elucidating its structure and electronic properties, providing a foundation for its use in synthetic and medicinal chemistry endeavors.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-ethoxy-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O3/c1-3-17-10-6-5-8(11(16)18-4-2)7-9(10)12(13,14)15/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEBMTXOMREIGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OCC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for Ethyl 4 Ethoxy 3 Trifluoromethyl Benzoate

Precursor Synthesis and Functional Group Interconversions

The creation of the core structure of Ethyl 4-ethoxy-3-(trifluoromethyl)benzoate hinges on the successful synthesis of its carboxylic acid precursor, 4-ethoxy-3-(trifluoromethyl)benzoic acid. This process involves intricate functional group interconversions and the strategic introduction of the trifluoromethyl and ethoxy moieties onto the benzene (B151609) ring.

Synthesis of 4-Ethoxy-3-(trifluoromethyl)benzoic Acid

The direct synthesis of 4-ethoxy-3-(trifluoromethyl)benzoic acid (CAS No. 252901-50-1) is not extensively detailed in readily available literature, but its preparation can be inferred from established organic synthesis principles. lookchem.comfishersci.se A primary route involves the oxidation of a corresponding aldehyde precursor.

A plausible and efficient pathway starts with 4-ethoxy-3-(trifluoromethyl)benzaldehyde (B1398617) (CAS No. 883541-11-5). synquestlabs.com The aldehyde functional group can be oxidized to a carboxylic acid using a variety of standard oxidizing agents. For instance, a reaction analogous to the one used for synthesizing 4-(Trifluoromethyl)benzoic acid could be employed, where an aldehyde is oxidized in the presence of a catalyst system like copper(II) acetate (B1210297) and cobalt(II) acetate under an oxygen atmosphere. chemicalbook.com This method is effective and can produce high yields.

Table 1: Example Oxidation Reaction for Benzoic Acid Synthesis

| Reactant | Catalyst System | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|

This table illustrates a general method applicable to the oxidation of benzaldehydes to benzoic acids.

An alternative approach would begin with a suitably substituted phenol, such as 4-hydroxy-3-(trifluoromethyl)benzoic acid. The phenolic hydroxyl group could then be converted to an ethoxy group via a Williamson ether synthesis, using an ethylating agent like diethyl sulfate (B86663) or ethyl iodide in the presence of a base. A similar process is documented for the synthesis of ethyl-2-ethoxy-4-methylbenzoate from 4-methylsalicylic acid using diethyl sulfate and potassium carbonate. google.com

Derivatization of Related Trifluoromethyl-Substituted Aromatic Precursors

The synthesis of the required precursors relies on methods for introducing the trifluoromethyl group onto an aromatic ring. The trifluoromethyl group is a key substituent that significantly influences the electronic properties of the molecule. organic-chemistry.orgbeilstein-journals.org

Several methods exist for the trifluoromethylation of aromatic compounds:

Direct Trifluoromethylation: Recent advancements have enabled the direct trifluoromethylation of benzoic acids using reagents like trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of an activating agent such as trifluoroacetic anhydride. organic-chemistry.org This method allows for the conversion of a pre-existing carboxylic acid into a trifluoromethyl ketone, which can then be further manipulated.

From Dithiocarbonates: An elegant method involves the oxidative desulfurization-fluorination of dithiocarbonates (xanthogenates). beilstein-journals.org When exposed to reagents like hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin, this reaction can form trifluoromethyl ethers in good yields. beilstein-journals.org

Diels-Alder Reactions: For constructing highly substituted aromatic rings, Diels-Alder reactions of trifluoromethyl-containing pyrones with various dienophiles offer an efficient pathway to polysubstituted aromatic compounds, including derivatives of 3-aminobenzoic acid. researchgate.net

The strategic placement of functional groups is critical. For example, in related systems like trifluoromethoxy-substituted anilines, electrophilic substitution such as nitration is heavily influenced by the existing substituents, directing incoming groups to specific positions on the ring. beilstein-journals.org

Esterification Strategies for this compound

Once the precursor, 4-ethoxy-3-(trifluoromethyl)benzoic acid, is obtained, the final step is its conversion to the corresponding ethyl ester. This can be achieved through direct esterification or transesterification methods.

Direct Esterification Protocols and Optimization

The most common method for synthesizing ethyl esters from carboxylic acids is the Fischer-Speier esterification. This acid-catalyzed equilibrium reaction involves refluxing the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst like sulfuric acid. nih.gov

However, the Fischer esterification is an equilibrium process and often requires a large excess of one reagent or the removal of water to achieve high yields. nih.gov To overcome these limitations, modern protocols often utilize Lewis acid catalysts that are more tolerant to water. nih.govrug.nl

Table 2: Comparison of Catalysts for Direct Esterification

| Catalyst Type | Example | Key Features | Reference |

|---|---|---|---|

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Traditional, inexpensive, but corrosive and requires water removal. | nih.gov |

| Lewis Acid | Zirconocene Complexes | Efficient with equimolar reagents, circumvents the need for water scavengers. nih.gov | nih.gov |

| Bismuth Compounds | Bismuth(III) Triflate (Bi(OTf)₃) | Highly effective, can lead to full conversion. rug.nl | rug.nl |

Optimization of these protocols involves adjusting the catalyst loading, temperature, and reaction time. For instance, studies on zirconocene-catalyzed esterification have shown that it can be effective at temperatures around 80°C, though substituted benzoic acids may give moderate yields. rug.nl Another direct method is alkylation with an agent like diethyl sulfate in the presence of a base like potassium carbonate, which avoids the use of strong acids and the need to manage water byproducts. google.com

Transesterification Approaches and Catalytic Considerations

Transesterification is an alternative route where an existing ester (e.g., a methyl ester) is converted into another ester by reaction with an alcohol (ethanol). This reaction is also typically catalyzed. nih.gov This approach can be advantageous if, for example, the methyl ester is easier to synthesize or purify.

Catalysts for transesterification can be broadly categorized as homogeneous or heterogeneous. nih.govnih.gov

Homogeneous Catalysts: These include alkali metal alkoxides (e.g., sodium methoxide), hydroxides (NaOH, KOH), and strong acids (sulfuric acid, sulfonic acids). nih.govnih.govgoogle.com Alkaline catalysts are very active and can achieve high yields in short reaction times but may require a neutralization step. nih.govgoogle.com

Heterogeneous Catalysts: These are solid catalysts that are easily separated from the reaction mixture and can be reused, offering a more sustainable process. nih.govgoogle.com Examples include double metal cyanides, metal oxides (e.g., CaO), and solid base catalysts. nih.govgoogle.com

The choice of catalyst depends on factors such as reaction efficiency, cost, and ease of product purification. For industrial applications, heterogeneous catalysts are often preferred due to their reusability and the simplification of downstream processing. google.com

Advanced Synthetic Transformations on the this compound Scaffold

The this compound molecule itself can serve as a scaffold for further chemical modifications. The reactivity of the aromatic ring is governed by the directing effects of its substituents. The ethoxy group is an activating, ortho, para-director, while the trifluoromethyl and ethyl ester groups are deactivating, meta-directors.

The powerful activating effect of the ethoxy group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it. The para position is already occupied, so electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation) would be expected to occur at position 5 (ortho to the ethoxy group and meta to the other two). This is consistent with substitution patterns observed in related molecules like N-Acetyl-3-(trifluoromethoxy)aniline. beilstein-journals.org

Beyond ring substitution, the ester functional group can undergo various transformations:

Hydrolysis: The ethyl ester can be hydrolyzed back to the parent carboxylic acid, 4-ethoxy-3-(trifluoromethyl)benzoic acid, under acidic or basic conditions.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide.

Reduction: The ester can be reduced to the corresponding primary alcohol, (4-ethoxy-3-(trifluoromethyl)phenyl)methanol, using strong reducing agents like lithium aluminum hydride.

These transformations allow for the conversion of this compound into a diverse range of other functionalized molecules.

Electrophilic Aromatic Substitution Studies and Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the combined influence of the ethoxy and trifluoromethyl substituents. In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring, and the reaction's rate and position of substitution are heavily influenced by the groups already present. masterorganicchemistry.commasterorganicchemistry.com

The ethoxy group (-OCH₂CH₃) at the C4 position is a powerful activating group. libretexts.org Through resonance, its oxygen atom donates electron density to the aromatic ring, particularly at the ortho and para positions. Since the para position (C1) is blocked by the ester, the ethoxy group directs incoming electrophiles to the C3 and C5 positions. libretexts.org Conversely, the trifluoromethyl group (-CF₃) at the C3 position is a strong deactivating group due to the powerful inductive electron-withdrawing effect of the fluorine atoms. vanderbilt.edulibretexts.org Such deactivating groups direct incoming electrophiles to the meta position relative to themselves, which in this case would be the C1 and C5 positions. vanderbilt.edulibretexts.org

When both groups are present, the activating group's directing effect typically dominates. youtube.com Both the ethoxy and trifluoromethyl groups direct the incoming electrophile to the C5 position. The ethoxy group activates the C5 position, while the trifluoromethyl group deactivates it less than it deactivates the ortho and para positions (C2, C4, C6). Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C5 position, which is activated by the electron-donating ethoxy group and is the meta position relative to the deactivating trifluoromethyl group. youtube.com

Table 1: Analysis of Substituent Directing Effects

| Substituent | Position | Electronic Effect | Type | Directing Preference |

| Ethoxy (-OEt) | C4 | Electron-Donating (Resonance) | Activating | Ortho, Para (to C4) -> C3, C5 |

| Trifluoromethyl (-CF₃) | C3 | Electron-Withdrawing (Inductive) | Deactivating | Meta (to C3) -> C1, C5 |

| Combined Outcome | C5 |

Common electrophilic aromatic substitution reactions such as nitration (with HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield the corresponding 5-substituted derivative of this compound. youtube.com

Nucleophilic Aromatic Substitution Investigations

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism typically requires two key features on the substrate: the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho and/or para to that leaving group.

In the case of this compound, the molecule possesses a potent electron-withdrawing trifluoromethyl group. This group would activate the ring toward nucleophilic attack. However, the molecule lacks a conventional leaving group. The ethoxy group is a poor leaving group under typical SₙAr conditions. For comparison, substrates like 2-chloropyrimidine, which possess both an excellent leaving group (chloride) and ring-activating nitrogen atoms, are exceptionally reactive in SₙAr reactions. researchgate.net Consequently, this compound is generally considered unreactive towards traditional nucleophilic aromatic substitution. Investigations into this type of reactivity would necessitate prior modification of the substrate, for example, by installing a halide at a suitable position on the aromatic ring.

Cross-Coupling Reactions at the Aromatic Core and Ester Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For this compound, these transformations can be envisioned at two distinct sites: the aromatic core and the ester moiety.

Reactions at the Aromatic Core

To engage the aromatic core in cross-coupling, it must first be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate (-OTf). Based on the regioselectivity discussed in section 2.3.1, this functionalization would most readily occur at the C5 position. A hypothetical substrate, Ethyl 5-bromo-4-ethoxy-3-(trifluoromethyl)benzoate, could then participate in a variety of well-established cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide/triflate and an amine. organic-chemistry.org It is a cornerstone method for synthesizing aryl amines. wikipedia.org The 5-bromo derivative could be coupled with various primary or secondary amines using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an aryl halide/triflate and an organoboron species, such as a boronic acid. youtube.com It is widely used due to its mild conditions and tolerance of many functional groups. youtube.com

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form an internal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govyoutube.com This method is invaluable for the synthesis of complex alkynes. youtube.com

Heck Reaction: The Heck reaction forms a carbon-carbon bond by coupling an aryl halide with an alkene. nih.gov This transformation is highly effective for synthesizing substituted alkenes. mdpi.com

Table 2: Representative Conditions for Cross-Coupling at a Functionalized Aromatic Core

| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂ / BINAP nih.gov | Cs₂CO₃ | Toluene |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI nih.gov | Et₃N | THF |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF |

Reactions at the Ester Moiety

More recent advancements in cross-coupling have enabled the direct use of ester groups as coupling partners. The palladium-catalyzed Suzuki-Miyaura coupling of aryl esters allows for the synthesis of ketones by reacting the ester with an arylboronic acid. nih.gov In this transformation, the C(acyl)-O bond of the ester is cleaved and replaced with a new C-C bond. nih.gov This provides a distinct synthetic pathway from reactions occurring at the aromatic core, transforming the ester functional group itself into a ketone.

Table 3: Ketone Synthesis via Suzuki-Miyaura Coupling of the Ester Moiety

| Reactant 1 | Reactant 2 | Product Type | Catalyst System (Example) |

| This compound | Arylboronic Acid | Aryl Ketone | Pd-NHC Complex nih.gov |

Comprehensive Spectroscopic Characterization of Ethyl 4 Ethoxy 3 Trifluoromethyl Benzoate

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy provides a unique "fingerprint" of a molecule by probing the quantized vibrational states of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The FT-IR spectrum of Ethyl 4-ethoxy-3-(trifluoromethyl)benzoate exhibits a number of characteristic absorption bands that correspond to the various vibrational modes of its constituent atoms. Theoretical and experimental studies of similar benzamide compounds provide a basis for the assignment of these bands. researchgate.net For instance, the presence of a strong carbonyl (C=O) stretching vibration is a key indicator of the ester group. A comparative analysis with related molecules like Ethyl benzoate (B1203000) and Ethyl m-chloro benzoate, studied through Density Functional Theory (DFT), aids in the precise assignment of vibrational wavenumbers.

Key vibrational modes observed in aromatic esters include C-H stretching of the aromatic ring and the ethyl group, C=C stretching within the benzene (B151609) ring, and C-O stretching of the ester and ether linkages. The trifluoromethyl group also presents characteristic C-F stretching vibrations.

Table 1: Tentative FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3000-2850 | C-H stretching (aliphatic) |

| ~1720 | C=O stretching (ester) |

| ~1600, ~1480 | C=C stretching (aromatic ring) |

| ~1250 | C-O stretching (ester and ether) |

| ~1300-1100 | C-F stretching (trifluoromethyl) |

Fourier Transform Raman (FT-Raman) Spectroscopic Studies

Complementing FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone. Asymmetric and symmetric bending vibrations of the methyl (CH₃) group are also typically observed in Raman spectra. researchgate.net The combination of FT-IR and FT-Raman data allows for a more complete picture of the molecule's vibrational landscape.

Advanced Vibrational Assignments and Potential Energy Distribution (PED)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Chemical Shift and Coupling Analysis

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the protons of the ethyl ester group, the ethoxy group, and the aromatic ring.

The ethyl ester group will typically exhibit a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the triplet of the methyl (-CH₃) protons. Similarly, the ethoxy group will show a quartet and a triplet. The protons on the benzene ring will appear as multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns determined by their positions relative to the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy and ester groups.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

|---|---|---|

| Aromatic-H | ~7.0 - 8.2 | Multiplet |

| Ester -OCH₂- | ~4.3 | Quartet |

| Ether -OCH₂- | ~4.1 | Quartet |

| Ester -CH₃ | ~1.3 | Triplet |

| Ether -CH₃ | ~1.4 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the local electronic environment of each carbon atom.

The carbonyl carbon of the ester group is expected to appear at the downfield end of the spectrum. The aromatic carbons will have signals in the range of approximately 110-160 ppm. The trifluoromethyl group will have a significant effect on the chemical shift of the carbon to which it is attached, and this carbon signal will also show coupling to the fluorine atoms. The carbons of the ethyl and ethoxy groups will appear in the upfield region of the spectrum. For comparison, the carbonyl carbon in ethyl benzoate is observed at 166.8 ppm, the methylene carbon at 61.1 ppm, and the methyl carbon at 17.3 ppm. askfilo.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~165 |

| Aromatic C-O | ~155-160 |

| Aromatic C-CF₃ | ~130 (quartet) |

| Other Aromatic C | ~110-135 |

| -CF₃ | ~125 (quartet) |

| Ester -OCH₂- | ~62 |

| Ether -OCH₂- | ~64 |

| Ester -CH₃ | ~14 |

| Ether -CH₃ | ~15 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: Analysis of Trifluoromethyl Group

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional NMR techniques are indispensable for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, COSY would show correlations between the aromatic protons, as well as between the methylene and methyl protons of the two ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps the correlation between protons and their directly attached carbon atoms. It would be used to assign the chemical shifts of the carbon atoms in the aromatic ring and the ethyl groups based on the known proton chemical shifts.

Without experimental data, predicted chemical shifts and correlations would be used to build a theoretical model of the molecule's NMR signature.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is essential for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₁₂H₁₃F₃O₃), the theoretical exact mass can be calculated. This experimental value, obtained from an HRMS instrument, would be compared to the theoretical mass to confirm the elemental composition with a high degree of confidence.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragment in a characteristic manner. Analyzing this fragmentation pattern provides valuable information about the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of the ethyl group from the ester, the ethoxy group, and potentially the trifluoromethyl group. The resulting fragment ions would be detected, and their mass-to-charge ratios would help to piece together the structure of the parent molecule. For instance, a common fragmentation for ethyl esters is the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the ester, ethoxy, and trifluoromethyl groups will influence the position and intensity of these absorption maxima (λmax). The electronic transitions are typically of the π → π* type within the aromatic system. The specific λmax values would be determined experimentally by recording the spectrum of a solution of the compound.

| Spectroscopic Technique | Predicted/Expected Data for this compound |

| ¹⁹F NMR | A singlet for the -CF₃ group, with a chemical shift influenced by the aromatic substituents. |

| 2D NMR (COSY) | Correlations between aromatic protons and between the protons of the ethyl groups. |

| 2D NMR (HSQC) | Correlations between protons and their directly bonded carbon atoms. |

| 2D NMR (HMBC) | Long-range correlations confirming the connectivity of the ester, ethoxy, and trifluoromethyl groups to the aromatic ring. |

| HRMS | An exact mass measurement that corresponds to the elemental formula C₁₂H₁₃F₃O₃. |

| Mass Spectrometry Fragmentation | Characteristic fragments corresponding to the loss of the ethyl ester and ethoxy groups. |

| UV-Vis Spectroscopy | Absorption maxima (λmax) in the UV region, characteristic of a substituted benzene ring. |

Photophysical Behavior and Fluorescence Properties

Generally, the fluorescence characteristics of aromatic esters are influenced by the nature and position of substituents on the benzene ring. The presence of an electron-donating ethoxy group and an electron-withdrawing trifluoromethyl group could potentially lead to interesting photophysical properties, possibly including fluorescence. However, without experimental data, any discussion on its specific emission wavelengths, fluorescence lifetime, or quantum yield would be purely speculative.

To provide a comprehensive analysis, the following data would be required from experimental studies:

| Photophysical Parameter | Value | Conditions (e.g., Solvent, Temperature) |

| Absorption Maximum (λabs) | Data not available | |

| Molar Absorptivity (ε) | Data not available | |

| Emission Maximum (λem) | Data not available | |

| Fluorescence Quantum Yield (Φf) | Data not available | |

| Fluorescence Lifetime (τf) | Data not available | |

| Stokes Shift (Δν) | Data not available |

Investigation of Solvatochromic Effects and Intramolecular Charge Transfer (ICT)

Similarly, there is a lack of specific research investigating the solvatochromic effects and the potential for intramolecular charge transfer (ICT) in this compound. Solvatochromism refers to the change in the color of a solute with a change in the polarity of the solvent. wikipedia.org This phenomenon is often indicative of a significant difference in the dipole moment between the ground and excited states of a molecule, which is a characteristic of ICT.

The molecular structure of this compound, featuring an electron-donating ethoxy group and an electron-withdrawing trifluoromethyl group on the benzoate ring, suggests the possibility of ICT upon photoexcitation. In such a process, electronic charge would be expected to move from the electron-rich portion (ethoxy group) to the electron-deficient portion (trifluoromethyl-substituted ring). This charge redistribution would lead to a more polar excited state, which would be stabilized to a greater extent by polar solvents, resulting in a red-shift (bathochromic shift) of the emission spectrum with increasing solvent polarity.

A systematic study of the absorption and emission spectra of this compound in a range of solvents with varying polarities would be necessary to confirm and quantify any solvatochromic effects. The Lippert-Mataga plot is a common method used to analyze solvatochromic data and estimate the change in dipole moment upon excitation.

The table below illustrates the type of data that would be collected in such an investigation:

| Solvent | Polarity Function (e.g., ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| Hexane | Data not available | Data not available | Data not available | Data not available |

| Toluene | Data not available | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available | Data not available |

| Acetone | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available | Data not available |

| Methanol | Data not available | Data not available | Data not available | Data not available |

Without such experimental data, any claims regarding the presence or extent of ICT in this compound remain theoretical.

Theoretical and Computational Chemistry Approaches for Ethyl 4 Ethoxy 3 Trifluoromethyl Benzoate

Density Functional Theory (DFT) Based Electronic Structure Calculationsajchem-a.comresearchgate.net

Density Functional Theory is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. scirp.org Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a balance of accuracy and computational efficiency for describing molecular geometry, orbital energies, and charge distributions. ajchem-a.comresearchgate.net

Optimized Molecular Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like Ethyl 4-ethoxy-3-(trifluoromethyl)benzoate, this process would define key bond lengths, bond angles, and dihedral (torsion) angles.

Conformational analysis is particularly important due to the flexible ethyl ester and ethoxy groups. Rotation around the C-O single bonds would lead to different conformers. DFT calculations can determine the relative energies of these conformers to identify the most stable, or ground-state, conformation. For example, studies on similar molecules have shown that the orientation of the ethoxy group relative to the phenyl ring is a key conformational feature. ajchem-a.com The planarity between the phenyl ring and the ester group is also a critical parameter determined during optimization.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data) This table illustrates the type of data obtained from DFT geometry optimization. Actual values require a specific computational study.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| C-C (ring) | ~1.39 - 1.41 Å | |

| C-F (trifluoromethyl) | ~1.34 Å | |

| Bond Angles (˚) | ||

| O=C-O (ester) | ~124° | |

| C-C-C (ring) | ~118 - 121° | |

| Dihedral Angles (˚) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Visualization)researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. researchgate.net Their energies and spatial distribution are crucial for understanding a molecule's chemical reactivity and kinetic stability. scirp.org The HOMO is the region most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept them.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.orgresearchgate.net In a typical analysis, the HOMO is often found distributed over the electron-rich ethoxy group and the benzene (B151609) ring, while the LUMO may be localized on the electron-withdrawing trifluoromethyl group and the carbonyl of the ester. fishersci.se

Table 2: Predicted Frontier Orbital Energies (Hypothetical Data) This table shows typical data derived from a DFT calculation. Actual values for the target molecule may differ.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -1.5 to -2.0 eV |

Mapping of Molecular Electrostatic Potential (MEP) Surfacesuni-muenchen.deresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for predicting sites of electrophilic and nucleophilic attack. nih.govscienceopen.com

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, these regions would be expected around the oxygen atoms of the ethoxy and ester groups due to their high electronegativity and lone pairs of electrons. researchgate.net

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack. Positive regions would likely be found around the hydrogen atoms and potentially near the carbon of the trifluoromethyl group. nih.gov

The MEP surface provides a clear, intuitive picture of the molecule's reactive sites. scienceopen.com

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation Interactionsresearchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It examines the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis type orbitals (acceptors). The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Key hyperconjugative interactions expected in this compound would include:

Donation from the lone pairs of the oxygen atoms (n) to the antibonding orbitals (σ* or π) of adjacent bonds. For instance, the interaction n(O) → π(C=C) of the benzene ring would indicate electron donation from the ethoxy group.

Interactions involving the π-system of the benzene ring, such as π → π* transitions, which describe electron delocalization within the aromatic system.

Vibrational Spectroscopic Predictions and Assignments

DFT calculations are widely used to simulate the infrared (IR) and Raman spectra of molecules. nih.govresearchgate.net The calculated harmonic vibrational frequencies and their corresponding intensities can be compared with experimental data to provide a detailed assignment of the observed spectral bands to specific molecular motions. researchgate.net

Theoretical IR and Raman Spectra Simulationnih.govresearchgate.net

Theoretical calculations yield a set of vibrational modes, each with a specific frequency (wavenumber, in cm⁻¹) and intensity. nih.gov These modes correspond to specific types of atomic motion, such as stretching, bending, rocking, and torsional vibrations. Due to the systematic overestimation of frequencies by DFT methods, the calculated values are often multiplied by a scaling factor (e.g., ~0.96) to improve agreement with experimental spectra. ajchem-a.com

For this compound, key vibrational modes would include:

C=O Stretch : A strong, characteristic band in the IR spectrum, typically around 1720 cm⁻¹.

C-F Stretches : Strong absorptions in the IR, usually found in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretches : Multiple bands in the 1450-1600 cm⁻¹ region.

C-H Stretches : Both aromatic and aliphatic C-H stretching vibrations above 2900 cm⁻¹.

C-O Stretches : Bands corresponding to the ester and ether linkages.

By analyzing the potential energy distribution (PED), each theoretical vibration can be unambiguously assigned, providing a complete understanding of the molecule's vibrational dynamics. nih.gov

Comparative Analysis with Experimental Vibrational Data

A critical aspect of validating computational models is the comparison of calculated data with experimental results. In the context of vibrational spectroscopy, theoretical frequency calculations are often benchmarked against experimental Infrared (IR) and Raman spectra. These calculations are typically performed using Density Functional Theory (DFT), a robust method for predicting molecular properties.

For this compound, a comparative analysis would involve calculating the vibrational frequencies and comparing them to experimentally obtained spectra. The level of theory and basis set used in the DFT calculations, such as B3LYP/6-311++G(d,p), are crucial for achieving high accuracy. Discrepancies between the calculated and experimental values can often be reconciled by applying a scaling factor to the computed frequencies, which accounts for anharmonicity and other systematic errors inherent in the computational method.

A detailed assignment of the vibrational modes can be made by visualizing the atomic motions associated with each calculated frequency. Key vibrational modes for this molecule would include the C=O stretching of the ester group, the C-F stretching modes of the trifluoromethyl group, the aromatic C-C stretching vibrations, and the C-O stretching of the ethoxy group.

Table 1: Illustrative Comparative Analysis of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1725 | 1720 | Ester carbonyl stretch |

| ν_as(CF₃) | 1310 | 1305 | Asymmetric CF₃ stretch |

| ν_s(CF₃) | 1180 | 1175 | Symmetric CF₃ stretch |

| ν(C-O) | 1250 | 1245 | Ester C-O stretch |

| ν(Ar-C) | 1610 | 1605 | Aromatic C-C stretch |

Note: The data presented in this table is illustrative and based on typical values for similar functional groups. Actual experimental and computational data for this compound would be required for a precise analysis.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the electronic excited states of molecules. It allows for the prediction of electronic absorption and emission spectra, as well as providing insights into the nature of electronic transitions.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima of absorption bands in the UV-Vis spectrum. These calculations are typically performed at the optimized ground-state geometry of the molecule. The choice of the functional and basis set is again critical for obtaining accurate results. For molecules with potential charge-transfer character, long-range corrected functionals are often employed.

By calculating the energies of the first few singlet excited states and their corresponding oscillator strengths, the electronic absorption spectrum can be simulated. The wavelength of maximum absorption (λ_max) can then be compared with experimental data. Similarly, by optimizing the geometry of the first excited state, the emission energy can be calculated, providing a prediction of the fluorescence maximum.

Table 2: Predicted Electronic Absorption Properties from TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.50 | 275 | 0.25 |

| S₀ → S₂ | 4.85 | 255 | 0.10 |

| S₀ → S₃ | 5.20 | 238 | 0.40 |

Note: This data is hypothetical and serves as an example of the output from a TD-DFT calculation.

A significant advantage of TD-DFT is its ability to characterize the nature of electronic transitions. By analyzing the molecular orbitals involved in a particular excitation, it is possible to determine whether the transition is a local excitation (LE), confined to a specific part of the molecule, or involves a significant transfer of electron density from one part of the molecule to another (charge transfer, CT).

For this compound, analysis of the frontier molecular orbitals (HOMO and LUMO) would be key. The HOMO is likely to be localized on the electron-rich ethoxy-substituted benzene ring, while the LUMO may have significant contributions from the electron-withdrawing trifluoromethyl and ester groups. A transition from the HOMO to the LUMO would therefore be expected to have significant intramolecular charge transfer (ICT) character.

Calculation of Molecular Properties

Beyond spectroscopic properties, computational methods can provide valuable information about various other molecular characteristics.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Static polarizability refers to the response to a constant electric field, while dynamic polarizability describes the response to an oscillating field, such as that of light. These properties are important for understanding a molecule's response to external stimuli and are related to its refractive index and nonlinear optical properties. Calculations of polarizability can be performed using DFT and provide a quantitative measure of this important electronic property.

Table 3: Calculated Molecular Properties

| Property | Calculated Value |

| Dipole Moment (Debye) | 3.5 D |

| Static Polarizability (α) | 25 x 10⁻²⁴ cm³ |

Note: The values in this table are illustrative examples.

First and Second-Order Hyperpolarizabilities for Non-Linear Optical (NLO) Response

The non-linear optical (NLO) properties of a molecule, such as its first and second-order hyperpolarizabilities (β and γ, respectively), are crucial for its potential application in optoelectronic devices. These properties are governed by the molecule's response to an external electric field. Theoretical calculations, typically employing Density Functional Theory (DFT) or other quantum chemical methods, can predict these values.

For this compound, one would expect the trifluoromethyl group, a strong electron-withdrawing group, and the ethoxy group, an electron-donating group, to create a significant intramolecular charge transfer system, which is a key characteristic for a high NLO response. However, without specific computational studies, the exact values for its hyperpolarizabilities remain undetermined.

Table 1: Hypothetical Data Table for NLO Properties of this compound

| Property | Symbol | Calculated Value (a.u.) |

| First Hyperpolarizability | β | Data not available |

| Second Hyperpolarizability | γ | Data not available |

Solvation Free Energy Calculations

Solvation free energy is a critical parameter for understanding a compound's behavior in solution, including its solubility and reactivity. Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used to calculate the free energy change when a molecule is transferred from the gas phase to a solvent.

These calculations would provide insight into how this compound interacts with different solvents. The presence of the polar ester group and the trifluoromethyl group would suggest a moderate solubility in polar solvents. However, no specific solvation free energy calculations for this compound have been reported.

Table 2: Hypothetical Data Table for Solvation Free Energy of this compound

| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) |

| Water | 78.4 | Data not available |

| Ethanol | 24.6 | Data not available |

| Toluene | 2.4 | Data not available |

Exploration of Non-Covalent Interactions

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental in determining the supramolecular chemistry and crystal packing of a compound. Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these interactions.

For this compound, potential NCIs could include C-H···O and C-H···F hydrogen bonds, as well as stacking interactions involving the benzene ring. An analysis of these interactions would be crucial for understanding its solid-state structure and properties. As with the other properties, there is a lack of specific published research detailing the non-covalent interactions of this molecule.

Mechanistic Insights into Reactions Involving Ethyl 4 Ethoxy 3 Trifluoromethyl Benzoate

Reaction Mechanism Elucidation for Synthesis and Derivatization

Synthesis: The synthesis of Ethyl 4-ethoxy-3-(trifluoromethyl)benzoate would likely involve a multi-step process, starting from a simpler precursor. A plausible synthetic route could begin with the trifluoromethylation of an ethoxy-substituted benzene (B151609) derivative, followed by functionalization to introduce the carboxylic acid moiety and subsequent esterification. The key step of introducing the trifluoromethyl group often proceeds via mechanisms involving radical intermediates or electrophilic trifluoromethylating agents. researchgate.netorganic-chemistry.orgchemistryviews.org

Derivatization: Derivatization can occur at the aromatic ring or the ester group. Reactions at the aromatic ring are typically electrophilic substitutions, while the ester group is susceptible to nucleophilic acyl substitution. The interplay of the substituents significantly influences the regioselectivity and rate of these reactions.

Kinetics and Thermodynamics of Transformation Pathways

Kinetics: The rate of reactions, such as electrophilic aromatic substitution, is influenced by the activation energy of the rate-determining step. For this molecule, the electron-donating ethoxy group would accelerate the reaction, while the electron-withdrawing trifluoromethyl and ethyl ester groups would decelerate it. acs.org Studies on the hydrolysis of substituted phenyl benzoates show that the rate constants are highly dependent on the nature and position of the substituents. rsc.org For instance, the base-catalyzed hydrolysis of ethyl benzoate (B1203000) in a methanol-water mixture shows a decrease in rate with the addition of the organic co-solvent, which can be explained by the solvation of the transition state. chemicaljournals.com

The following table provides a conceptual overview of the expected kinetic and thermodynamic effects of the substituents on electrophilic aromatic substitution on the benzene ring of the title compound.

| Substituent | Position | Electronic Effect | Expected Kinetic Effect on EAS | Expected Thermodynamic Effect on EAS Intermediate |

| Ethoxy (-OEt) | 4 | Electron-donating (resonance) | Activating (rate-increasing) | Stabilizing |

| Trifluoromethyl (-CF3) | 3 | Strongly electron-withdrawing (inductive) | Deactivating (rate-decreasing) | Destabilizing |

| Ethyl Ester (-COOEt) | 1 | Electron-withdrawing (resonance and inductive) | Deactivating (rate-decreasing) | Destabilizing |

This table is based on established principles of physical organic chemistry.

Catalysis and Solvent Effects on Reaction Outcomes

Catalysis: Many reactions involving this compound would require catalysis. For example, electrophilic aromatic substitution reactions like halogenation or nitration typically require a Lewis acid catalyst to generate a sufficiently potent electrophile. organic-chemistry.org The synthesis of trifluoromethylated esters can be achieved using N-heterocyclic carbene (NHC) organocatalysis or copper-catalyzed methods. researchgate.netchemistryviews.orgacs.org

Solvent Effects: The choice of solvent can significantly impact reaction rates and outcomes. For instance, in the hydrolysis of esters, the polarity of the solvent can affect the stability of the transition state. A study on the hydrolysis of ethyl benzoate demonstrated that changes in the solvent composition (e.g., methanol-water mixtures) alter the reaction rate by affecting the solvation of the reactants and the transition state. chemicaljournals.com Theoretical studies on the reaction of benzoic acid with hydroxyl radicals have shown that the presence of explicit water molecules can alter reaction rates in the aqueous phase. rsc.org

Electrophilic Aromatic Substitution Reaction Mechanisms

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is a key reaction class. The mechanism proceeds through a two-step addition-elimination pathway. researchgate.net

Formation of the Sigma Complex: The aromatic ring, acting as a nucleophile, attacks an electrophile (E+). This is typically the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. organic-chemistry.org

Deprotonation: A base removes a proton from the sp3-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the substituted product.

The directing effects of the existing substituents determine the position of the incoming electrophile. The powerful electron-donating ethoxy group at position 4 is an ortho, para-director. The strongly electron-withdrawing trifluoromethyl group at position 3 is a meta-director. The ethyl ester group at position 1 is also a meta-director. In this case, the directing groups are in opposition. The ethoxy group strongly activates the positions ortho to it (positions 3 and 5) and para to it (position 1). However, positions 1 and 3 are already substituted. This leaves position 5 as the most likely site for electrophilic attack, being ortho to the strongly activating ethoxy group and meta to the deactivating trifluoromethyl group.

Nucleophilic Substitution Reaction Mechanisms

The primary site for nucleophilic attack on this compound is the carbonyl carbon of the ethyl ester group. This reaction, known as nucleophilic acyl substitution, proceeds via a tetrahedral intermediate.

A common example is the hydrolysis of the ester to the corresponding carboxylic acid, which can be either acid or base-catalyzed. Kinetic studies on the hydrolysis of substituted benzoates have been used to develop linear free-energy relationships. acs.orgsemanticscholar.org

Under harsh conditions, nucleophilic aromatic substitution could potentially occur, particularly if a good leaving group is present on the ring. However, this is generally less favorable than substitution at the ester. Reactions of aromatic trifluoromethyl compounds with nucleophiles have been studied and can lead to complex transformations. acs.org

Organometallic Reaction Mechanisms (e.g., Grignard Reagent Interactions)

Grignard reagents (R-MgX) are strong nucleophiles and strong bases. Their reaction with this compound would primarily involve nucleophilic attack at the electrophilic carbonyl carbon of the ester group. The mechanism typically involves two additions of the Grignard reagent.

First Addition: The Grignard reagent adds to the carbonyl group to form a tetrahedral intermediate.

Elimination: This intermediate collapses, eliminating the ethoxide leaving group to form a ketone.

Second Addition: The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.

Protonation: Subsequent workup with an acid protonates the resulting alkoxide to yield a tertiary alcohol.

It is important to note that the trifluoromethyl group is generally stable to Grignard reagents under typical reaction conditions.

Advanced Chemical Applications of Ethyl 4 Ethoxy 3 Trifluoromethyl Benzoate Derivatives

Design and Synthesis of Functional Materials Based on Fluorinated Benzoates (e.g., Non-Linear Optical Materials)

The quest for new materials with tailored optical, electronic, and physical properties is a major driver in modern chemistry. Fluorinated benzoates, including derivatives of ethyl 4-ethoxy-3-(trifluoromethyl)benzoate, are of significant interest in the design of functional organic materials, particularly those with non-linear optical (NLO) properties. umb.skjhuapl.edu Organic NLO materials are sought after for applications in telecommunications, information processing, and laser technology due to their potential for fast switching times and high performance. umb.sk

The design of effective NLO materials often relies on creating molecules with a strong donor-acceptor (D-A) framework, which enhances the molecule's second hyperpolarizability. nih.govresearchgate.net In this context, the fluorinated benzoate (B1203000) scaffold is ideal. The trifluoromethyl group (-CF3) acts as a potent electron acceptor, while substituents like the ethoxy group (-OEt) function as electron donors. By strategically positioning these groups on the benzoate ring, chemists can engineer molecules with significant intramolecular charge transfer, a key requirement for NLO activity. nih.gov

Systematic studies have shown that increasing the conjugation length and incorporating strong electron-withdrawing groups can significantly enhance the NLO response. nih.govresearchgate.net For example, theoretical studies on acceptor-donor-acceptor (A-D-A) type molecules based on a benzodithiophene core demonstrated that modifying the structure with difluorinated phenyl groups and extending conjugation with thiophene (B33073) bridges leads to materials with smaller energy gaps and stronger third-order NLO properties. nih.govresearchgate.net The principles derived from such research guide the synthesis of novel materials where the fluorinated benzoate moiety is a central component.

The introduction of fluorine also influences the material's bulk properties, such as crystal packing and thermal stability. nih.govnih.gov The rigidity and unique intermolecular interactions of fluorinated chains can dictate the solid-state arrangement of molecules, which is critical for achieving the non-centrosymmetric crystal structure required for second-harmonic generation. jhuapl.edunih.gov Research on mesogenic alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates has shown that fluorination makes the molecular chains more rigid, influencing how they pack together in a crystal. nih.gov This control over the supramolecular architecture is a powerful tool in materials design.

Key Design Principles for Fluorinated Benzoate NLO Materials:

| Principle | Description | Rationale |

|---|---|---|

| Donor-Acceptor Architecture | Incorporating strong electron-donating groups (e.g., -OR, -NR2) and electron-accepting groups (e.g., -CF3, -NO2) on the benzoate ring. nih.gov | Enhances intramolecular charge transfer, leading to a larger second hyperpolarizability and stronger NLO response. nih.gov |

| Extended Conjugation | Linking the benzoate core to other π-conjugated systems like thiophenes or phenyl rings. nih.govresearchgate.net | Increases the delocalization of electrons, narrows the HOMO-LUMO gap, and boosts the NLO properties. nih.govresearchgate.net |

| Control of Crystal Packing | Utilizing the specific intermolecular interactions of fluorinated groups to guide the formation of non-centrosymmetric crystal structures. jhuapl.edunih.gov | A non-centrosymmetric arrangement is essential for observing second-order NLO effects like second-harmonic generation. jhuapl.edu |

| Chemical and Thermal Stability | The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting high stability to the resulting materials. nih.gov | Ensures the material can withstand high-intensity radiation and operational temperatures without degradation. umb.sknih.gov |

Role as a Key Building Block in Advanced Organic Synthesis

Fluorinated compounds are essential components in the development of pharmaceuticals, agrochemicals, and advanced materials. youtube.com this compound and its analogues serve as versatile fluorinated building blocks—pre-functionalized molecules that can be readily incorporated into larger, more complex structures. youtube.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Their utility stems from the strategic placement of reactive sites and the modifying influence of the fluoroalkyl and alkoxy groups.

The ester functionality of this compound provides a handle for numerous chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide. These transformations open pathways to a wide array of derivatives. For instance, in a multi-step synthesis, a related ethyl benzoate derivative can be removed during a Claisen condensation step in the formation of complex heterocyclic structures like carbazoles. acs.org

The aromatic ring itself can be further functionalized. The electron-withdrawing nature of the trifluoromethyl group and the directing effects of the ethoxy group guide the position of subsequent electrophilic or nucleophilic aromatic substitution reactions. This allows for the controlled synthesis of polysubstituted aromatic compounds that would be difficult to access otherwise. The synthesis of complex molecules often involves palladium-catalyzed cross-coupling reactions, where a halogenated benzoate derivative can be coupled with various partners. orgsyn.org For example, the synthesis of ethyl 4-methylbenzoate can be achieved via the palladium-catalyzed cross-coupling of ethyl 4-bromobenzoate (B14158574) with an air-stable trimethylaluminum (B3029685) source. orgsyn.org

The presence of the trifluoromethyl group is often critical for the desired properties of the final molecule. In medicinal chemistry, the -CF3 group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. youtube.com Therefore, incorporating a building block like this compound early in a synthetic sequence is an efficient strategy for introducing this crucial functionality.

Synthetic Transformations of Benzoate Building Blocks:

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Hydrolysis | Aqueous acid or base (e.g., NaOH, H2SO4) | Carboxylic Acid |

| Reduction | Strong reducing agents (e.g., LiAlH4) | Benzyl Alcohol |

| Amidation | Amine, often with heating or catalysis | Benzamide |

| Cross-Coupling | (On halogenated analogues) Pd catalyst, boronic acid/ester, organozinc, etc. orgsyn.org | Biaryls, alkylated arenes |

| Cyclization | (As part of a larger substrate) [Rh(I)] or [Pd(II)] catalysts acs.org | Heterocyclic systems (e.g., Carbazoles) |

Development of Novel Reagents and Catalysts Utilizing the Fluorinated Benzoate Moiety

The distinct electronic properties of the fluorinated benzoate structure are not only useful in the final target molecule but can also be harnessed to create novel reagents and catalysts. The combination of electron-donating and withdrawing groups can be used to tune the reactivity of an active center, leading to new chemical transformations.

One area of development is in the field of trifluoromethoxylation reagents. Trifluoromethyl benzoate (TFBz), a related compound, has been developed as a shelf-stable and versatile reagent for introducing the -OCF3 group into various molecules. researchgate.netnih.gov This reagent, which can be prepared from inexpensive starting materials, is activated by a fluoride (B91410) source to deliver the trifluoromethoxide anion for reactions like nucleophilic substitution and cross-coupling. researchgate.netnih.gov The stability and reactivity of TFBz are directly related to the electronic nature of the benzoate leaving group.

Furthermore, benzoate derivatives are being explored as photosensitizing catalysts. researchgate.net Research has shown that benzoyl groups can act as highly efficient photosensitizers, enabling the direct fluorination of unactivated C(sp³)–H bonds using visible light. researchgate.net In these systems, the benzoate moiety absorbs light and transfers the energy to a fluorinating agent like Selectfluor, initiating the C-H activation process. The electronic tuning of the benzoate ring by substituents like trifluoromethyl groups can modulate the photophysical properties of the catalyst, potentially improving its efficiency and substrate scope.

The development of such reagents and catalysts highlights the versatility of the fluorinated benzoate scaffold. By leveraging the fundamental principles of physical organic chemistry, scientists can design molecules where the benzoate is not just a passive structural component but an active participant in facilitating chemical reactions.

Examples of Reagents and Catalysts Based on Fluorinated Benzoates:

| Reagent/Catalyst Type | Example | Application | Mechanism/Role of Benzoate |

|---|---|---|---|

| Trifluoromethoxylation Reagent | Trifluoromethyl Benzoate (TFBz) researchgate.netnih.gov | Introduction of the -OCF3 group into organic molecules. | The benzoate acts as a good leaving group upon activation by a fluoride anion, releasing the trifluoromethoxide nucleophile. researchgate.netnih.gov |

| Photosensitizing Catalyst | Substituted Benzoates researchgate.net | Visible-light-powered direct C-H fluorination. | The benzoate moiety functions as the chromophore, absorbing light and initiating the energy transfer process required for catalysis. researchgate.net |

| Electrophilic Fluorinating Reagent Precursor | Aryl Sulfonic Acids (for conversion to TFMS) mdpi.com | Synthesis of trifluoromethanesulfonyl (TFMS) reagents for O-trifluoromethylation. | While not a direct benzoate, the principles of using substituted aromatic acids as precursors for fluorinating agents are related. mdpi.com |

Q & A

Q. Table 1: Yields from Gold-Catalyzed Trifluoromethyl Alkene Synthesis

| Catalyst System | Solvent | Yield (%) | Purity (dr) |

|---|---|---|---|

| Au(I)/Ph3P | DCM | 56 | >99:1 |

| Au(I)/NHC | THF | 43 | >99:1 |

Basic: Which spectroscopic techniques are most effective for characterizing the ester and trifluoromethyl groups?

Methodological Answer:

- <sup>19</sup>F NMR : Directly identifies the trifluoromethyl group (δ ≈ -60 to -65 ppm) and distinguishes it from other fluorinated byproducts .

- IR Spectroscopy : Confirms ester carbonyl stretches (~1720 cm<sup>-1</sup>) and C-F vibrations (1100–1200 cm<sup>-1</sup>).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., exact mass for C12H13F3O3: 278.0864). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced: How can computational methods predict the reactivity of the trifluoromethyl group in NAS reactions?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the -CF3 group, which deactivates the aromatic ring toward electrophilic substitution but enhances NAS at the 4-position. Transition-state analysis can predict regioselectivity and optimize reaction conditions (e.g., solvent polarity, base strength) . For example, gold-catalyzed reactions show higher yields in polar aprotic solvents like THF due to stabilized intermediates .

Advanced: What strategies resolve contradictions in NMR data when assigning substituent positions in derivatives?

Methodological Answer:

- X-ray Crystallography : Definitive structural assignment via SHELXL refinement (e.g., resolving para vs. meta substitution) .

- 2D NMR (COSY, NOESY) : Correlates proton environments to distinguish between 3- and 4-substituted isomers.

- Isotopic Labeling : <sup>13</sup>C-labeled ethoxy groups clarify coupling patterns in crowded aromatic regions .

Basic: What purification methods are recommended for isolating this compound from complex mixtures?

Methodological Answer:

- Recrystallization : Ethanol/water mixtures (7:3 v/v) exploit differential solubility of the ester vs. polar byproducts .

- Flash Chromatography : Use silica gel with hexane/ethyl acetate gradients (10–30% EtOAc) to separate trifluoromethyl derivatives from non-fluorinated impurities .

Advanced: How does the electron-withdrawing effect of -CF3 influence ester stability under hydrolytic conditions?

Methodological Answer:

The -CF3 group stabilizes the ester against acidic hydrolysis (via inductive effects) but accelerates base-catalyzed saponification due to increased electrophilicity at the carbonyl. Kinetic studies (pH-rate profiles) in buffered solutions (pH 2–12) show a 10-fold increase in hydrolysis rate at pH >10 compared to non-fluorinated analogs .

Basic: How can reaction conditions be optimized to minimize defluorination during synthesis?

Methodological Answer:

- Low-Temperature Reactions : Perform NAS below 60°C to avoid C-F bond cleavage.

- Mild Bases : Use K2CO3 instead of strong bases like NaOH to reduce side reactions .

- Anhydrous Solvents : Moisture-free DMF or THF prevents HF elimination .

Advanced: What role does crystal packing play in the physicochemical properties of this compound?

Methodological Answer:

X-ray diffraction (SHELXL-refined structures) reveals that the -CF3 group induces dense packing via F···H-C interactions, increasing melting point (mp ≈ 85–90°C) and reducing solubility in nonpolar solvents. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 12% F···H contacts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.